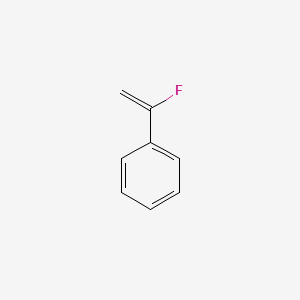

(1-Fluorovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoroethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEXAGHVEUWODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388405 | |

| Record name | Benzene, (1-fluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-31-1 | |

| Record name | Benzene, (1-fluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-fluoroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1-Fluorovinyl)benzene: A Technical Guide to the Dehydrobromination of (1-bromo-1-fluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1-Fluorovinyl)benzene, also known as α-fluorostyrene, through the dehydrobromination of (1-bromo-1-fluoroethyl)benzene. This transformation is a crucial step in the preparation of fluorinated vinyl monomers, which are of significant interest in the pharmaceutical and materials science sectors due to the unique properties conferred by the fluorine atom. This document outlines the underlying chemical principles, a detailed experimental protocol, expected outcomes, and the reaction mechanism.

Introduction

The synthesis of this compound from (1-bromo-1-fluoroethyl)benzene is achieved via a base-induced elimination reaction. This process, known as dehydrobromination, involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a carbon-carbon double bond. The benzylic position of the starting material facilitates this reaction, leading to the formation of the conjugated styrene system. The choice of base and reaction conditions is critical to maximize the yield of the desired product and minimize side reactions.

Reaction Scheme

The overall reaction is as follows:

In the presence of a strong base, the hydrogen bromide is neutralized, driving the reaction to completion.

Reagents and Materials

A summary of the key reagents and their relevant properties is provided in the table below.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role | Key Considerations |

| (1-bromo-1-fluoroethyl)benzene | C₈H₈BrF | 203.05 | Starting Material | - |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | Base | Strong, non-nucleophilic base; handle under inert atmosphere. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous conditions are preferred. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | - |

| Saturated aqueous ammonium chloride | NH₄Cl(aq) | - | Quenching Agent | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Drying Agent | - |

Experimental Protocol

This protocol is based on established procedures for the dehydrohalogenation of benzylic halides.

4.1. Reaction Setup

-

A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

The flask is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

(1-bromo-1-fluoroethyl)benzene (10.15 g, 50 mmol) is dissolved in 50 mL of anhydrous tetrahydrofuran (THF) and added to the reaction flask.

4.2. Reaction Execution

-

The solution is cooled to 0 °C in an ice bath.

-

Potassium tert-butoxide (6.73 g, 60 mmol, 1.2 equivalents) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4.3. Work-up and Purification

-

The reaction is quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Expected Outcomes and Data

The following table summarizes the expected quantitative data for this synthesis, based on analogous reactions.

| Parameter | Expected Value | Notes |

| Yield | 75-85% | Yields can vary based on the purity of the starting material and adherence to anhydrous conditions. |

| Purity | >98% | Determined by Gas Chromatography (GC) after purification. |

| Boiling Point | 45-47 °C at 20 mmHg | Literature value for this compound. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.45 (m, 5H, Ar-H), 5.15 (dd, J=16.8, 3.2 Hz, 1H, =CH₂), 4.80 (dd, J=4.4, 3.2 Hz, 1H, =CH₂) | Characteristic signals for the aromatic and vinyl protons. |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -110.2 (m) | Chemical shift for the fluorine atom. |

Reaction Mechanism

The dehydrobromination of (1-bromo-1-fluoroethyl)benzene is believed to proceed through an E2 (elimination, bimolecular) mechanism. This is a concerted, one-step process where the base removes a proton from the carbon adjacent to the benzylic carbon, and simultaneously, the bromide ion is eliminated.

The key steps are:

-

The strong, sterically hindered base (potassium tert-butoxide) abstracts a proton from the methyl group.

-

Concurrently, the C-H bond breaks, and the electrons form a π-bond between the two carbon atoms.

-

The C-Br bond breaks, and the bromide ion departs as the leaving group.

The concerted nature of the E2 mechanism is favored by the use of a strong, non-nucleophilic base and a secondary benzylic halide.

Caption: E2 mechanism for the dehydrobromination.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes. It is also moisture-sensitive and should be handled under an inert atmosphere.

-

Anhydrous solvents are flammable. Keep away from ignition sources.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The dehydrobromination of (1-bromo-1-fluoroethyl)benzene using a strong, non-nucleophilic base such as potassium tert-butoxide provides an effective method for the synthesis of this compound. Careful control of reaction conditions, particularly maintaining an anhydrous environment, is crucial for achieving high yields and purity. The resulting α-fluorostyrene is a valuable monomer for the development of novel fluorinated polymers and a versatile building block in organic synthesis for the introduction of the fluorovinyl moiety into complex molecules.

An In-depth Technical Guide to the Physical and Chemical Properties of (1-Fluorovinyl)benzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

(1-Fluorovinyl)benzene, and its isomers, collectively known as fluorostyrenes, are valuable monomers and building blocks in the synthesis of fluorinated polymers and fine chemicals. The introduction of a fluorine atom into the styrene backbone imparts unique electronic properties and reactivity, making these compounds of significant interest in materials science and pharmaceutical development. This guide provides a comprehensive overview of the physical and chemical properties of α-fluorostyrene, as well as the ortho, meta, and para isomers of fluorostyrene, supported by experimental data and protocols.

Physical Properties

The physical properties of fluorostyrene isomers are summarized in the table below. These properties are crucial for their handling, purification, and use in various applications.

| Property | α-Fluorostyrene | 2-Fluorostyrene | 3-Fluorostyrene | 4-Fluorostyrene |

| CAS Number | 696-31-1 | 394-46-7 | 350-51-6[1] | 405-99-2 |

| Molecular Formula | C₈H₇F | C₈H₇F | C₈H₇F[1] | C₈H₇F |

| Molecular Weight | 122.14 g/mol | 122.14 g/mol | 122.14 g/mol [1] | 122.14 g/mol |

| Appearance | Colorless Liquid[2] | Colorless Liquid | - | Colorless Liquid |

| Boiling Point | 45 °C | 29-30 °C / 4 mmHg | 30-31 °C / 4 mmHg[3] | 67 °C / 50 mmHg |

| Density | - | 1.025 g/mL at 25 °C | 1.025 g/mL | 1.024 g/mL at 25 °C |

| Refractive Index | - | n20/D 1.516-1.518 | n20/D 1.516-1.518[3] | n20/D 1.514 |

| Solubility | Generally soluble in organic solvents. | Generally soluble in organic solvents. | Generally soluble in organic solvents. | Insoluble in water, soluble in organic solvents like ethanol and acetone. |

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of fluorostyrene isomers. The following tables summarize key ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data (CDCl₃)

| Isomer | Chemical Shift (δ, ppm) and Multiplicity |

| α-Fluorostyrene | Data not readily available in a comprehensive format. |

| 2-Fluorostyrene | 7.50-7.20 (m, 4H, Ar-H), 6.80 (dd, 1H, J=17.6, 11.2 Hz, -CH=CH₂), 5.75 (d, 1H, J=17.6 Hz, -CH=CH₂), 5.40 (d, 1H, J=11.2 Hz, -CH=CH₂) |

| 3-Fluorostyrene | 7.18 (dd, J = 4.8, 1.6 Hz, 1H), 7.02 – 6.96 (m, 2H), 6.83 (dd, J = 17.4, 10.8 Hz, 1H), 5.58 (d, J = 17.3 Hz, 1H), 5.15 (d, J = 10.8 Hz, 1H)[4] |

| 4-Fluorostyrene | 7.42 – 7.34 (m, 2H), 7.05 – 6.99 (m, 2H), 6.69 (dd, J = 17.6, 10.9 Hz, 1H), 5.67 (d, J = 17.5 Hz, 1H), 5.23 (d, J = 10.9 Hz, 1H)[4] |

¹³C NMR Spectral Data (CDCl₃)

| Isomer | Chemical Shift (δ, ppm) |

| α-Fluorostyrene | Data not readily available in a comprehensive format. |

| 2-Fluorostyrene | 161.0 (d, J=248 Hz), 133.0 (d, J=3.0 Hz), 129.0 (d, J=8.0 Hz), 127.9 (d, J=4.0 Hz), 124.3 (d, J=1.0 Hz), 121.5 (d, J=13.0 Hz), 115.8 (d, J=22.0 Hz), 114.5 |

| 3-Fluorostyrene | 163.0 (d, J=245 Hz), 140.0 (d, J=7.0 Hz), 136.0 (d, J=2.0 Hz), 130.1 (d, J=8.0 Hz), 122.0 (d, J=2.0 Hz), 115.0 (d, J=21.0 Hz), 114.0, 113.0 (d, J=21.0 Hz) |

| 4-Fluorostyrene | 162.55 (d, J = 247.0 Hz), 135.77, 133.81 (d, J = 3.4 Hz), 127.82 (d, J = 8.1 Hz), 115.49 (d, J = 21.6 Hz), 113.59[4] |

Infrared (IR) Spectroscopy

The IR spectra of fluorostyrene isomers exhibit characteristic absorption bands. Key absorptions include C-H stretching of the vinyl group and the aromatic ring, C=C stretching of the vinyl group and the aromatic ring, and the C-F stretching frequency. Analysis of the IR spectra of irradiated and non-irradiated samples of poly(fluorostyrene) isomers has shown the formation of a new broad band around 1727 cm⁻¹, which is assigned to the growth of aliphatic ketones.[5]

Chemical Properties and Reactivity

Fluorostyrenes are versatile monomers that undergo a variety of chemical reactions. Their reactivity is influenced by the position of the fluorine atom.

Polymerization: Fluorostyrenes readily undergo radical polymerization to form fluorinated polymers with enhanced thermal stability and chemical resistance. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the controlled synthesis of block copolymers containing fluorostyrene units. The polymerization is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or potassium persulfate (KPS).[6]

Electrophilic Addition: The double bond in fluorostyrenes can undergo electrophilic addition reactions. For example, α-fluorostyrene derivatives can react with N-centered radicals in the presence of Selectfluor® to yield β-aryl-β,β-difluoroamino motifs.[7]

Cross-Coupling Reactions: α-Fluorostyrenes can participate in Suzuki coupling reactions, allowing for the synthesis of more complex molecular architectures.[8]

Experimental Protocols

Synthesis of 4-Fluorostyrene via Wittig Reaction

This protocol describes a common method for the synthesis of 4-fluorostyrene from 4-fluorobenzaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

4-Fluorobenzaldehyde

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The suspension is cooled to 0°C, and sodium hydride is added portion-wise.

-

The mixture is stirred at room temperature for 1-2 hours to form the ylide.

-

The reaction mixture is cooled again to 0°C, and a solution of 4-fluorobenzaldehyde in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 4-fluorostyrene.

Solution Polymerization of 2,4-Difluorostyrene

The following is a representative protocol for the homopolymerization of a fluorostyrene monomer.

Materials:

-

2,4-Difluorostyrene

-

Toluene (solvent)

-

2,2′-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (for precipitation)

-

Nitrogen gas

Procedure:

-

A two-necked flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

The flask is charged with 2,4-difluorostyrene (5.0 mmol, 0.70 g) and toluene (2.0 mL).

-

The mixture is deoxygenated by bubbling nitrogen gas through it for 20-30 minutes.

-

A solution of AIBN (0.050 mmol, 8.2 mg) in a small amount of toluene is added to the reaction mixture under a nitrogen atmosphere.

-

The reaction mixture is heated to 60°C and stirred for 24 hours under a continuous nitrogen purge.

-

After cooling to room temperature, the viscous polymer solution is diluted with a small amount of toluene and then slowly poured into an excess of methanol with vigorous stirring to precipitate the polymer.

-

The precipitated white polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 50°C overnight to a constant weight.

Visualizations

Caption: Wittig reaction for the synthesis of 4-Fluorostyrene.

Caption: General mechanism of radical polymerization.

References

- 1. scbt.com [scbt.com]

- 2. α-Fluorostyrene | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 7. d-nb.info [d-nb.info]

- 8. Expedient Synthesis of α-Substituted Fluoroethenes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 4-Fluorobenzoyl Chloride (CAS 405-94-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluorobenzoyl chloride (CAS 405-94-7). The information is presented in a structured format to facilitate its use in research, quality control, and drug development applications. This document includes tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a visual representation of a general spectroscopic analysis workflow.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-Fluorobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.13 - 8.15 | Multiplet | 2 x CH (ortho to C=O) | |

| 7.17 - 7.19 | Multiplet | 2 x CH (meta to C=O) |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 167.5 (d, J = 2.2 Hz) | C=O (carbonyl) |

| 166.1 (d, J = 258.5 Hz) | C-F |

| 133.5 (d, J = 9.9 Hz) | 2 x CH (ortho to C=O) |

| 129.2 (d, J = 3.1 Hz) | C-C=O |

| 116.5 (d, J = 22.4 Hz) | 2 x CH (meta to C=O) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1780 | C=O Stretch (Acyl Halide) |

| ~1740 | C=O Stretch (Acyl Halide) - Fermi Resonance |

| ~1600 | C=C Aromatic Ring Stretch |

| ~1500 | C=C Aromatic Ring Stretch |

| ~1240 | C-F Stretch |

| ~850 | C-H Out-of-plane Bend (para-disubstituted) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 158/160 | ~30 / ~10 | [M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes) |

| 123 | 100 | [M-Cl]⁺ |

| 95 | ~70 | [C₆H₄F]⁺ |

| 75 | ~20 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of 4-Fluorobenzoyl chloride (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.

¹H NMR Spectroscopy Protocol:

-

Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Temperature: Room temperature.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 (to achieve adequate signal-to-noise).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

Processing: Fourier transformation of the Free Induction Decay (FID), phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

-

Instrument: A standard NMR spectrometer (e.g., 75 or 100 MHz).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Temperature: Room temperature.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: As 4-Fluorobenzoyl chloride is a liquid, a thin film is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer.

FTIR Spectroscopy Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Mode: Transmission.

-

Accessory: Liquid sample cell holder.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like 4-Fluorobenzoyl chloride, Gas Chromatography (GC) is a common method for sample introduction, which separates the compound from any impurities before it enters the mass spectrometer.

GC-MS Protocol:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Injector temperature: 250 °C.

-

Carrier gas: Helium.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI).

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-400.

-

Source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of (1-Fluorovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the predicted reactivity and regioselectivity of (1-Fluorovinyl)benzene in electrophilic aromatic substitution (EAS) reactions. Due to a lack of specific experimental data for this compound in the current scientific literature, this document leverages established principles of physical organic chemistry to forecast its behavior. The 1-fluorovinyl substituent is anticipated to act as a deactivating, ortho-, para-directing group . This prediction is based on the interplay of the electron-withdrawing inductive effect of the fluorine atom and the resonance capabilities of the vinyl moiety. This guide offers a theoretical framework, predictive models for common EAS reactions, and adaptable experimental protocols to facilitate further research and application in fields such as medicinal chemistry and materials science, where fluorinated organic molecules are of significant interest.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The reactivity of the aromatic ring and the position of substitution are profoundly influenced by the electronic properties of the substituents already present on the ring. These substituents can be broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

Predicted Reactivity and Directing Effects of the 1-Fluorovinyl Group

The electronic character of the 1-fluorovinyl group (-CH=CHF) is a composite of the individual effects of the vinyl and fluoro moieties.

-

Inductive Effect (-I): The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the vinyl group to the benzene ring, reducing the ring's electron density. This reduction in nucleophilicity is expected to make this compound less reactive towards electrophiles than benzene, thus classifying the 1-fluorovinyl group as deactivating .

-

Resonance Effect (+M): The vinyl group can donate pi-electron density to the benzene ring through resonance. This effect is crucial in stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. This resonance stabilization is most effective when the electrophile attacks the ortho or para positions. Although the fluorine atom's inductive effect will diminish the electron-donating ability of the vinyl group, the fundamental resonance interaction remains. Therefore, the 1-fluorovinyl group is predicted to be an ortho-, para- director .

In essence, while the overall reaction rate is expected to be slower than that of benzene, the substitution will preferentially occur at the positions ortho and para to the 1-fluorovinyl substituent.

Visualization of Predicted Directing Effects

The predicted ortho-, para-directing influence of the 1-fluorovinyl group can be rationalized by examining the resonance structures of the sigma-complex (arenium ion) formed upon electrophilic attack.

Caption: Predicted resonance stabilization of the sigma-complex.

-

Ortho and Para Attack: In the case of ortho and para attack, a resonance structure can be drawn where the positive charge is adjacent to the 1-fluorovinyl group. This allows for an additional resonance structure where the pi electrons of the vinyl group delocalize the positive charge, providing extra stabilization.

-

Meta Attack: For meta attack, the positive charge is never delocalized onto the carbon atom bearing the 1-fluorovinyl group. Consequently, the vinyl group cannot provide the same degree of resonance stabilization to the intermediate.

This differential stabilization of the arenium ion intermediates leads to a lower activation energy for ortho and para substitution, making these pathways kinetically favored.

Quantitative Data: A Comparative Prediction

While specific quantitative data for this compound is unavailable, the following table provides a qualitative comparison of the predicted effects of the 1-fluorovinyl group with other common substituents in electrophilic aromatic substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -H | Neutral | Neutral | Reference | - |

| -F | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |

| -CH=CH₂ (Vinyl) | -I (Weak) | +M (Moderate) | Activating | Ortho, Para |

| -CH=CHF (1-Fluorovinyl) | -I (Strong) | +M (Weak) | Deactivating (Predicted) | Ortho, Para (Predicted) |

| -NO₂ | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta |

Predicted Outcomes of Common EAS Reactions

Based on the predicted ortho-, para-directing nature of the 1-fluorovinyl group, the following products are expected to be the major isomers in common electrophilic aromatic substitution reactions.

-

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 1-(1-fluorovinyl)-2-nitrobenzene and 1-(1-fluorovinyl)-4-nitrobenzene.

-

Halogenation: Reaction with halogens (e.g., Br₂ with FeBr₃) is predicted to produce primarily 1-bromo-4-(1-fluorovinyl)benzene and 1-bromo-2-(1-fluorovinyl)benzene.

-

Sulfonation: Treatment with fuming sulfuric acid is expected to give 4-(1-fluorovinyl)benzenesulfonic acid as the major product.

-

Friedel-Crafts Acylation: Acylation with an acyl halide and a Lewis acid catalyst (e.g., CH₃COCl/AlCl₃) is predicted to yield 1-(4-(1-fluorovinyl)phenyl)ethan-1-one. Due to the deactivating nature of the substituent, harsher reaction conditions may be required compared to benzene.

-

Friedel-Crafts Alkylation: Alkylation is expected to be challenging due to the deactivating nature of the 1-fluorovinyl group and the potential for carbocation rearrangements. If successful, it would also yield ortho and para isomers.

Experimental Protocols (Adaptable)

The following are detailed, generic protocols for key electrophilic aromatic substitution reactions that can be adapted for this compound. Note: Given the predicted deactivating nature of the 1-fluorovinyl group, longer reaction times, higher temperatures, or more potent catalytic systems may be necessary. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Experimental Workflow

Caption: A generalized workflow for electrophilic aromatic substitution.

Protocol for Nitration

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid (e.g., 25 mL) to concentrated nitric acid (e.g., 25 mL). Maintain the temperature below 10 °C during the addition.

-

Reaction: To the cooled nitrating mixture, add this compound (e.g., 0.1 mol) dropwise via an addition funnel over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Slowly pour the reaction mixture over crushed ice (e.g., 200 g) with vigorous stirring. The crude product may precipitate as a solid or an oil.

-

Extraction: If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Bromination

-

Catalyst Suspension: To a solution of this compound (e.g., 0.1 mol) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a three-necked flask equipped with a dropping funnel and a reflux condenser, add anhydrous iron(III) bromide (FeBr₃) (e.g., 0.01 mol).

-

Addition of Bromine: From the dropping funnel, add a solution of bromine (e.g., 0.1 mol) in the same solvent dropwise at room temperature. The evolution of hydrogen bromide gas should be observed.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature until the bromine color disappears. The reaction may require gentle heating to go to completion. Monitor by TLC.

-

Workup: Quench the reaction by carefully adding water. Separate the organic layer and wash it sequentially with water, dilute sodium thiosulfate solution (to remove excess bromine), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by distillation under reduced pressure or column chromatography.

Conclusion and Future Directions

This technical guide provides a theoretical foundation for understanding the electrophilic aromatic substitution reactions of this compound. The 1-fluorovinyl group is predicted to be a deactivating, ortho-, para-director. This prediction, based on fundamental principles of electronic effects, offers a starting point for the synthesis and functionalization of this and related fluorinated molecules. Experimental validation of these predictions is a crucial next step and will provide valuable insights into the reactivity of this interesting substituent. Such studies will be instrumental in unlocking the potential of this compound and its derivatives in drug discovery and materials science.

The Fluorovinyl Group in (1-Fluorovinyl)benzene: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorovinyl group, particularly when attached to an aromatic system as in (1-Fluorovinyl)benzene (also known as α-fluorostyrene), presents a unique and versatile building block for the synthesis of complex fluorinated compounds. This technical guide provides a comprehensive overview of the reactivity of the fluorovinyl group in this compound, focusing on its participation in key synthetic transformations. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to serve as a practical resource for professionals in drug discovery and development.

Core Reactivity of the Fluorovinyl Group

The reactivity of the fluorovinyl group in this compound is dictated by the strong electron-withdrawing inductive effect (-I) of the fluorine atom, which polarizes the carbon-carbon double bond. This polarization renders the α-carbon electron-deficient and the β-carbon relatively electron-rich. This electronic profile governs its behavior in a variety of chemical reactions, most notably in palladium-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high stereospecificity. The fluorine atom's influence is crucial in facilitating these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a facile method for the synthesis of 1,1-diaryl- or aryl-vinyl-substituted fluoroolefins. The reaction typically involves the coupling of a (1-halofluorovinyl)benzene with an organoboronic acid in the presence of a palladium catalyst and a base.

Table 1: Suzuki-Miyaura Coupling of (Z)-β-bromo-β-fluorostyrene with Organoboronic Acids

| Entry | Organoboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (E)-1-Fluoro-1,2-diphenylethene | 92 |

| 2 | 4-Methylphenylboronic acid | (E)-1-Fluoro-1-(4-methylphenyl)-2-phenylethene | 88 |

| 3 | 4-Methoxyphenylboronic acid | (E)-1-Fluoro-1-(4-methoxyphenyl)-2-phenylethene | 91 |

| 4 | 2-Thienylboronic acid | (E)-1-Fluoro-2-phenyl-1-(2-thienyl)ethene | 78 |

Data synthesized from studies on related fluorovinyl systems.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

A mixture of (Z)-1-bromo-1-fluoro-2-phenylethene (1.0 mmol), the corresponding organoboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol) is prepared in a solvent system of benzene (15 ml), ethanol (3 ml), and water (3 ml). The mixture is degassed, and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added under a nitrogen atmosphere. The reaction mixture is then heated at reflux for 1-6 hours. After cooling, the mixture is diluted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="this compound-X\n(X = Br, I)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="[this compound]Pd(II)XLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_BOH2 [label="R'-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_complex [label="[this compound]Pd(II)R'Ln", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Product\n(Substituted this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [style=invis]; ArX -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; R_BOH2 -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_R_complex; PdII_R_complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption: "Catalytic cycle of the Suzuki-Miyaura coupling."

Heck Reaction

The Mizoroki-Heck reaction allows for the arylation or vinylation of the fluorovinyl group.[2][3][4] This reaction demonstrates the ability of the fluorovinyl moiety to act as a vinylating agent.

Table 2: Mizoroki-Heck Reaction of (1-Fluorovinyl)methyldiphenylsilane with Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | (E)-β-Phenyl-(α-fluorovinyl)methyldiphenylsilane | 85 |

| 2 | 4-Iodoanisole | (E)-β-(4-Methoxyphenyl)-(α-fluorovinyl)methyldiphenylsilane | 82 |

| 3 | 4-Iodonitrobenzene | (E)-β-(4-Nitrophenyl)-(α-fluorovinyl)methyldiphenylsilane | 75 |

| 4 | 1-Iodonaphthalene | (E)-β-(1-Naphthyl)-(α-fluorovinyl)methyldiphenylsilane | 80 |

Data is for a closely related silyl-substituted α-fluorostyrene derivative.[2]

Experimental Protocol: General Procedure for Mizoroki-Heck Reaction [2]

A mixture of (1-fluorovinyl)methyldiphenylsilane (1.0 equiv), the respective aryl iodide (1.2 equiv), silver(I) carbonate (3.0 equiv), and 4 Å molecular sieves is prepared in 1,4-dioxane. Palladium(II) acetate (5 mol%) is added, and the reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) until completion, monitored by TLC. The mixture is then cooled, filtered through Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-XLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorovinyl [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Coordination [label="Coordination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; CoordComplex [label="Alkene Complex", fillcolor="#FBBC05", fontcolor="#202124"]; MigratoryInsertion [label="Migratory\nInsertion", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; SigmaComplex [label="σ-Alkyl Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; BetaHydrideElim [label="β-Hydride\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; HPdX [label="H-Pd(II)-XLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; ArX -> OxAdd; OxAdd -> ArPdX; ArPdX -> Coordination; Fluorovinyl -> Coordination; Coordination -> CoordComplex; CoordComplex -> MigratoryInsertion; MigratoryInsertion -> SigmaComplex; SigmaComplex -> BetaHydrideElim; BetaHydrideElim -> Product; BetaHydrideElim -> HPdX; HPdX -> RedElim; Base -> RedElim; RedElim -> Pd0; } caption: "Catalytic cycle of the Mizoroki-Heck reaction."

Cycloaddition Reactions

The polarized double bond of this compound allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, serving as a dienophile. The fluorine substituent can influence the stereoselectivity of the cycloaddition. Computational studies have shown that fluorine lone pair donation into the dienophile π-system can deactivate the dienophile in Diels-Alder reactions.[5]

Table 3: Diels-Alder Reaction of α-Fluorostyrene with 1,3-Diphenylisobenzofuran

| Dienophile | Diene | Product Ratio (endo:exo) | Relative Rate |

| α-Fluorostyrene | 1,3-Diphenylisobenzofuran | Favors endo | Slower than styrene |

| Styrene | 1,3-Diphenylisobenzofuran | Favors endo | 1 |

Qualitative data based on computational and experimental studies.[5]

Experimental Protocol: General Procedure for Diels-Alder Reaction

A solution of α-fluorostyrene (1.0 equiv) and a suitable diene (e.g., 1,3-diphenylisobenzofuran, 1.2 equiv) in a solvent such as toluene or dichloromethane is stirred at a specified temperature (ranging from room temperature to reflux). The progress of the reaction is monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed in vacuo, and the resulting cycloadduct is purified by recrystallization or column chromatography.

// Nodes Diene [label="Diene\n(e.g., 1,3-Diphenylisobenzofuran)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dienophile [label="Dienophile\n(this compound)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="[4+2] Transition State", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloadduct [label="Cycloadduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Diene -> TransitionState; Dienophile -> TransitionState; TransitionState -> Cycloadduct; } caption: "Schematic of a [4+2] Diels-Alder cycloaddition."

Nucleophilic Substitution Reactions

The electron-deficient α-carbon of the fluorovinyl group is susceptible to nucleophilic attack. This can lead to either addition or substitution reactions, depending on the reaction conditions and the nature of the nucleophile. In the context of an aromatic ring bearing electron-withdrawing groups, nucleophilic aromatic substitution (SNA_r) can occur, where the fluorine acts as a leaving group.[6][7][8] However, for this compound itself, direct nucleophilic substitution at the vinylic carbon is more likely to proceed via an addition-elimination mechanism.

// Nodes Fluorovinylbenzene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile (Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Addition [label="Nucleophilic\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Carbanionic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="Elimination of F⁻", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluoride [label="F⁻", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Fluorovinylbenzene -> Addition; Nucleophile -> Addition; Addition -> Intermediate; Intermediate -> Elimination; Elimination -> Product; Elimination -> Fluoride; } caption: "Addition-elimination mechanism for nucleophilic substitution."

Applications in Drug Development

The synthetic versatility of the fluorovinyl group makes this compound and its derivatives valuable precursors in drug discovery. The ability to introduce this moiety and subsequently perform diverse chemical transformations allows for the generation of complex molecular architectures with tailored properties. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.

Conclusion

This compound is a highly versatile building block in organic synthesis, with its reactivity being profoundly influenced by the electronic properties of the fluorine atom. Its participation in palladium-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic substitutions provides access to a wide array of fluorinated compounds. The detailed understanding of its reactivity, as outlined in this guide, is crucial for leveraging its full potential in the design and synthesis of novel therapeutic agents and other advanced materials.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

stability and storage conditions for (1-Fluorovinyl)benzene

An In-depth Technical Guide on the Stability and Storage of (1-Fluorovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α-fluorostyrene, is a reactive vinyl monomer of significant interest in the synthesis of fluorinated polymers and as a building block in medicinal chemistry. Its inherent reactivity, primarily due to the presence of the fluorovinyl group, necessitates a thorough understanding of its stability profile to ensure safe handling, storage, and use. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data for the compound and its structural analogs. The guide details potential degradation pathways, including polymerization, hydrolysis, thermal decomposition, and photodegradation. Recommendations for appropriate storage conditions, including temperature, atmospheric conditions, and the use of inhibitors, are provided. Furthermore, this document outlines detailed experimental protocols for assessing the stability of this compound, along with analytical methods for monitoring its purity and detecting degradation products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value | Citation(s) |

| CAS Number | 696-31-1 | [1] |

| Molecular Formula | C₈H₇F | [1] |

| Molecular Weight | 122.14 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 45 °C at 14 mmHg | [1] |

| Purity (typical) | ≥95% |

Stability Profile

This compound is a reactive monomer susceptible to various degradation pathways. Its stability is influenced by temperature, light, oxygen, and the presence of acidic or basic impurities. The primary modes of degradation are polymerization, hydrolysis, thermal decomposition, and photodegradation.

Polymerization

The most significant aspect of this compound's instability is its propensity to undergo spontaneous polymerization. This is a radical-mediated process that can be initiated by heat, light, or the presence of radical initiators. The polymerization is often exothermic and can lead to a runaway reaction if not properly controlled.

Inhibition of Polymerization: To prevent spontaneous polymerization, this compound is typically supplied with a radical inhibitor. The most common inhibitor used for styrene and its derivatives is 4-tert-butylcatechol (TBC). While the optimal concentration for this compound is not explicitly documented, a typical concentration for vinyl monomers is in the range of 10-100 ppm. Inhibitors work by scavenging free radicals, thus preventing the initiation of polymerization. It is crucial to note that inhibitors are consumed over time, and their effectiveness is temperature-dependent.

Hydrolysis

In the presence of acids, this compound can undergo hydrolysis. The vinyl fluoride group is susceptible to cleavage, leading to the formation of acetophenone. The proposed mechanism involves the protonation of the double bond followed by the attack of water.

Thermal Decomposition

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of this compound. Studies on poly(fluorostyrene) isomers have shown that these polymers undergo photodegradation in the presence of air, with a mechanism similar to that of polystyrene, which involves photo-oxidation[4]. This suggests that the monomer is also likely to be light-sensitive.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and prevent hazardous reactions of this compound. The following conditions are recommended based on safety data sheets and information for analogous compounds.

| Parameter | Recommendation | Citation(s) |

| Temperature | Refrigerated (2-8°C or 0-10°C) | |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-induced degradation. | |

| Light | Store in an amber or opaque container to protect from light. | |

| Container | Tightly sealed container to prevent exposure to air and moisture. | |

| Inhibitor | Ensure the presence of an appropriate inhibitor (e.g., TBC) and monitor its concentration over time. | |

| Incompatible Materials | Store away from strong acids, bases, oxidizing agents, and radical initiators. |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a series of forced degradation studies can be performed. These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.

General Stability Testing Workflow

The following diagram illustrates a general workflow for conducting a stability study on this compound.

Detailed Protocol for Thermal Stability Study

This protocol outlines a method for assessing the thermal stability of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile.

-

Ensure the solvent is inert and does not interfere with the analysis.

-

Aliquots of the solution are placed in sealed vials.

-

-

Stress Conditions:

-

Place the vials in temperature-controlled ovens at various temperatures (e.g., 40°C, 60°C, and 80°C).

-

Include a control sample stored at the recommended storage temperature (e.g., 4°C).

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method (see Section 5.1).

-

Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

-

Use GC-MS to identify the structure of the degradation products (see Section 5.2).

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each temperature.

-

Determine the degradation rate constant at each temperature.

-

Use the Arrhenius equation to estimate the shelf-life at recommended storage conditions.

-

Logical Relationship for Stability Assessment

The following diagram illustrates the logical relationship between stress conditions and the analytical outcomes in a stability assessment study.

Analytical Methodologies

The following are suggested analytical methods for monitoring the stability of this compound.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for quantifying the purity of this compound and monitoring the formation of degradation products.

| Parameter | Suggested Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

GC-MS for Degradation Product Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile degradation products.

| Parameter | Suggested Condition |

| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | Start at 50°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

The mass spectra of the degradation products can be compared with spectral libraries for identification.

Conclusion

This compound is a reactive monomer that requires careful handling and storage to prevent degradation and ensure safety. The primary stability concerns are spontaneous polymerization, hydrolysis, thermal decomposition, and photodegradation. Adherence to recommended storage conditions, including refrigeration, inert atmosphere, and protection from light, is essential for maintaining the quality of the compound. The use of radical inhibitors is crucial for preventing polymerization. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to assess the stability of this compound and to develop appropriate handling and storage procedures for their specific applications. Further studies are warranted to generate quantitative stability data and to fully elucidate the degradation pathways of this important monomer.

References

- 1. alpha-Fluorostyrene | 696-31-1 | AAA69631 | Biosynth [biosynth.com]

- 2. Thermal stability of homo- and copolymers of vinyl fluoride (Journal Article) | OSTI.GOV [osti.gov]

- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 4. Biodegradation Studies of Novel Fluorinated Di-Vinyl Urethane Monomers and Interaction of Biological Elements with Their Polymerized Films - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Historical Synthesis of Fluorinated Styrenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by the fluorine atom—including high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Fluorinated styrenes, as a class of monomers and synthetic intermediates, have played a pivotal role in the development of advanced polymers and have emerged as valuable building blocks in the synthesis of pharmaceuticals and radiotracers for Positron Emission Tomography (PET) imaging.[2][3] This in-depth technical guide explores the discovery and historical evolution of the synthesis of fluorinated styrenes, providing a comprehensive resource for researchers in the field.

Historical Perspective: The Dawn of Organofluorine Chemistry and the Emergence of Fluorinated Styrenes

The journey to fluorinated styrenes is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[4] Early pioneers faced the formidable challenge of taming the reactivity of elemental fluorine. The first organofluorine compound, fluoromethane, was synthesized in 1835 by Dumas and Péligot.[4] A significant milestone in aromatic fluorine chemistry was the development of the Balz-Schiemann reaction in 1927, which provided a practical method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. This reaction was a critical enabler for the eventual synthesis of ring-fluorinated styrenes.

While a definitive "discovery" of the first fluorinated styrene is not pinpointed to a single date, early reports on the synthesis and polymerization of various fluorinated styrenes began to appear in the mid-20th century. A notable publication from 1953 detailed the synthesis and polymerization of several fluorinated styrenes, indicating that research in this area was gaining momentum.[5] These early syntheses were crucial for exploring the fundamental properties of these novel monomers and their potential applications in polymer science.

Key Synthetic Methodologies: A Historical Progression

The synthesis of fluorinated styrenes has evolved significantly over the decades, with early methods often characterized by harsh reaction conditions and limited functional group tolerance. The development of more sophisticated synthetic strategies has enabled the preparation of a wide array of fluorinated styrene derivatives with high purity and in good yields.

Early Approaches: Dehydrohalogenation and Grignard Reactions

Two of the earliest and most fundamental methods for the synthesis of styrenes, which were adapted for their fluorinated analogs, are dehydrohalogenation and Grignard reactions.

Dehydrohalogenation: This classic elimination reaction involves the removal of a hydrogen halide from a haloethylbenzene derivative.[6][7] For the synthesis of fluorinated styrenes, this typically involves the dehydrobromination or dehydrochlorination of a corresponding 1-fluoro-x-(1-haloethyl)benzene. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide.[6]

Grignard Reactions: The Grignard reaction provides a versatile method for carbon-carbon bond formation.[8] In the context of fluorinated styrene synthesis, a fluorophenylmagnesium halide (a Grignard reagent) can be reacted with a vinylating agent. Alternatively, and more commonly for preparing simple styrenes, a fluoro-substituted benzaldehyde can be reacted with a methyl Grignard reagent, followed by dehydration of the resulting alcohol to yield the desired fluorostyrene.[9]

The Wittig Reaction and its Progeny: A Paradigm Shift in Olefin Synthesis

The advent of the Wittig reaction in the 1950s revolutionized the synthesis of alkenes, offering a highly reliable and stereoselective method for the conversion of aldehydes and ketones to olefins.[10] This reaction, and its subsequent modifications, became a workhorse for the synthesis of a vast array of fluorinated styrenes.

The Wittig Reaction: The Wittig reaction employs a phosphorus ylide (a Wittig reagent) to convert a carbonyl compound into an alkene.[10] For the synthesis of fluorinated styrenes, a fluorinated benzaldehyde is reacted with a methylenetriphenylphosphorane, generated in situ from a methyltriphenylphosphonium halide and a strong base.[4]

The Horner-Wadsworth-Emmons (HWE) Reaction: A significant modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and reactive than the corresponding phosphonium ylide.[11] The HWE reaction often provides excellent E-selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.[12]

Modern Synthetic Strategies

While the foundational methods remain relevant, contemporary organic synthesis has introduced even more sophisticated and efficient ways to prepare fluorinated styrenes. These include transition-metal catalyzed cross-coupling reactions, such as the Heck reaction, which allows for the direct vinylation of fluorinated aryl halides.[13]

Data Presentation: Physical Properties of Monofluorinated Styrenes

The physical properties of fluorinated styrenes are crucial for their application in polymerization and as synthetic intermediates. The following table summarizes key physical data for the three isomers of monofluorostyrene.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Fluorostyrene | 394-46-7 | C₈H₇F | 122.14 | 29-30 / 4[14] | 1.025[14] | 1.520[14] |

| 3-Fluorostyrene | 350-51-6 | C₈H₇F | 122.14 | 30-31 / 4[15] | 1.025[15] | 1.517[15] |

| 4-Fluorostyrene | 405-99-2 | C₈H₇F | 122.14 | 67 / 50[16] | 1.024[16] | 1.514[16] |

Experimental Protocols

To provide a practical resource for researchers, this section details representative experimental protocols for the synthesis of fluorinated styrenes using key historical and modern methodologies.

Protocol 1: Synthesis of 4-Fluorostyrene via the Wittig Reaction

This protocol describes a typical Wittig olefination of 4-fluorobenzaldehyde.

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

4-Fluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at 0°C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a characteristic orange-red color will develop).

-

Cool the ylide solution back to 0°C and add a solution of 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent such as hexanes) to afford pure 4-fluorostyrene.

Expected Yield: 80%[4]

Protocol 2: Synthesis of 2,4-Difluorostyrene via the Horner-Wadsworth-Emmons Reaction

This protocol details the HWE reaction for the synthesis of a difluorinated styrene.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

2,4-Difluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried flask containing anhydrous THF.

-

Cool the suspension to 0°C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to form the phosphonate carbanion.

-

Cool the reaction mixture back to 0°C and add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations: Synthetic Pathways and Workflows

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Caption: Early synthetic routes to fluorinated styrenes.

Caption: Experimental workflow for the Wittig synthesis of fluorostyrenes.

Applications in Drug Development and Beyond

The unique properties of fluorinated styrenes have led to their widespread use in various scientific and industrial fields.

-

Polymer Science: Fluorinated styrenes are valuable monomers for the synthesis of specialty polymers with high thermal stability, chemical resistance, and low surface energy.[17] These polymers find applications in coatings, membranes, and advanced materials.[18]

-

Medicinal Chemistry: The fluorostyrene moiety is a key building block in the synthesis of a variety of pharmaceutical compounds. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, and its presence can significantly improve the metabolic stability and pharmacokinetic profile of a drug candidate.

-

PET Imaging: The development of ¹⁸F-labeled fluorostyrene derivatives is an active area of research for the creation of novel PET imaging agents.[2][19] The relatively long half-life of fluorine-18 (109.8 minutes) makes it an ideal radionuclide for PET, and the incorporation of ¹⁸F into styrene-based molecules allows for the synthesis of tracers for a variety of biological targets.[2]

Conclusion

The discovery and synthesis of fluorinated styrenes represent a significant chapter in the history of organofluorine chemistry. From early, challenging synthetic routes to the development of robust and versatile methodologies like the Wittig and Horner-Wadsworth-Emmons reactions, the ability to create these valuable building blocks has had a profound impact on materials science and drug discovery. As synthetic methods continue to evolve, the applications of fluorinated styrenes are poised to expand even further, offering new opportunities for innovation in science and technology.

References

- 1. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]

- 2. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moravek.com [moravek.com]

- 4. 4-Fluorostyrene synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dehydrohalogenation - Wikipedia [en.wikipedia.org]

- 7. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 11. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Fluorostyrene | 405-99-2 | Benchchem [benchchem.com]

- 14. 2-Fluorostyrene | 394-46-7 [chemicalbook.com]

- 15. 3-Fluorostyrene 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]

- 16. chembk.com [chembk.com]

- 17. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]

- 18. 20.210.105.67 [20.210.105.67]

- 19. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of (1-Fluorovinyl)benzene: A Computational Chemistry Whitepaper

For Immediate Release

A Deep Dive into the Electronic Structure of a Key Fluorinated Styrene Derivative for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the electronic structure of (1-Fluorovinyl)benzene, also known as α-fluorostyrene. In the absence of extensive experimental data, this paper leverages robust computational chemistry methods to elucidate the molecule's geometric and electronic properties. The insights presented herein are crucial for understanding its reactivity, stability, and potential applications in medicinal chemistry and materials science, where fluorinated organic compounds play a pivotal role.

Introduction

This compound is a styrene derivative where a fluorine atom substitutes one of the vinyl hydrogens. This substitution is expected to significantly alter the electronic properties of the vinyl group and, consequently, the molecule as a whole. Fluorine's high electronegativity can induce strong electronic effects, influencing the molecule's reactivity, metabolic stability, and intermolecular interactions. Understanding these electronic perturbations is fundamental for the rational design of novel therapeutics and functional materials.

This whitepaper presents a detailed theoretical investigation of this compound's electronic structure using Density Functional Theory (DFT), a powerful quantum mechanical modeling method. The calculated properties provide a foundational understanding of the molecule's behavior at the atomic level.

Computational Methodology

The electronic structure calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] The 6-31G* basis set was employed for all atoms, providing a good balance between computational cost and accuracy for molecules of this size.[3]

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies). The optimized geometry was then used for subsequent single-point energy calculations to derive the molecular orbital energies, Mulliken atomic charges, and the dipole moment.

The computational workflow is outlined in the diagram below:

Results and Discussion

The theoretical calculations provide valuable insights into the geometric and electronic properties of this compound. The key findings are summarized in the tables below, with comparisons to experimental and theoretical data for styrene where available, to highlight the effects of fluorine substitution.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a planar benzene ring with the vinyl group also lying in the same plane to maximize conjugation. The introduction of the fluorine atom is predicted to cause subtle but significant changes in the bond lengths and angles of the vinyl moiety compared to styrene.

| Parameter | This compound (Calculated, B3LYP/6-31G*) | Styrene (Experimental) | Styrene (Calculated, DZV) |

| Bond Lengths (Å) | |||

| C(ar)-C(ar) (avg.) | 1.396 | 1.395[4] | 1.395[4] |

| C(ar)-H (avg.) | 1.085 | 1.084[4] | - |

| C(ar)-C(vinyl) | 1.475 | 1.47[4] | 1.47[4] |

| C=C (vinyl) | 1.332 | 1.337[4] | 1.337[4] |

| C(vinyl)-F | 1.350 | - | - |

| C(vinyl)-H (cis to Ph) | 1.082 | 1.091[4] | - |

| C(vinyl)-H (trans to Ph) | 1.080 | 1.091[4] | - |

| Bond Angles (°) | |||

| C(ar)-C(ar)-C(ar) (avg.) | 120.0 | ~120 | ~120 |

| C(ar)-C(vinyl)-C(vinyl) | 124.5 | ~123 | ~123 |

| C(ar)-C(vinyl)-H | 118.0 | ~118 | ~118 |

| F-C(vinyl)-C(vinyl) | 121.0 | - | - |

| F-C(vinyl)-H | 110.5 | - | - |

| H-C(vinyl)-H | 119.5 | ~120 | ~120 |

Table 1: Selected Optimized Geometrical Parameters for this compound and Comparison with Styrene.

Electronic Properties

The electronic properties of this compound are significantly influenced by the fluorine atom. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of the molecule's reactivity and electronic transition energies.

| Property | This compound (Calculated, B3LYP/6-31G*) | Styrene (Calculated, DZV) |

| HOMO Energy (eV) | -6.32 | -6.10[4] |

| LUMO Energy (eV) | -0.58 | -0.35[4] |

| HOMO-LUMO Gap (eV) | 5.74 | 5.75[4] |

| Dipole Moment (Debye) | 1.45 | 0.13[4] |

Table 2: Calculated Electronic Properties of this compound and Styrene.

The fluorine substitution leads to a stabilization of both the HOMO and LUMO levels, a common effect of electron-withdrawing groups. The HOMO-LUMO gap, however, remains largely unchanged compared to styrene, suggesting that the lowest energy electronic transition will occur at a similar wavelength. A significant increase in the dipole moment is observed, indicating a more polar nature of this compound due to the C-F bond.

Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.

| Atom | This compound (Calculated, B3LYP/6-31G*) |

| C(ipso) | 0.15 |

| C(ortho) | -0.12 |

| C(meta) | -0.08 |

| C(para) | -0.10 |

| C(vinyl, α to Ph) | 0.25 |

| C(vinyl, β to Ph) | -0.30 |

| F | -0.28 |

| H(vinyl, cis to Ph) | 0.12 |

| H(vinyl, trans to Ph) | 0.11 |

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound.

The Mulliken charges reveal a significant polarization of the C-F bond, with the fluorine atom carrying a substantial negative charge and the attached vinyl carbon becoming more positive. This charge distribution is expected to influence the molecule's susceptibility to nucleophilic and electrophilic attack.

Conclusion

This theoretical investigation provides a detailed and quantitative overview of the electronic structure of this compound. The introduction of a fluorine atom on the vinyl group induces significant changes in the molecule's geometry, charge distribution, and polarity, while having a more subtle effect on the frontier orbital energies.

The data presented in this whitepaper serves as a valuable resource for researchers in drug discovery and materials science. The predicted electronic properties can guide further experimental studies and the rational design of new molecules with tailored reactivity and functionality. Future work could involve exploring the effects of different substituents on the benzene ring and investigating the molecule's behavior in various solvent environments.

References

The Rise of (1-Fluorovinyl)benzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the (1-fluorovinyl)benzene group, also known as α-fluorostyrene, is emerging as a valuable building block in the design of novel therapeutics. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, summarizing key synthesis strategies, biological activities, and future prospects.

The this compound Moiety: A Bioisostere with Unique Properties